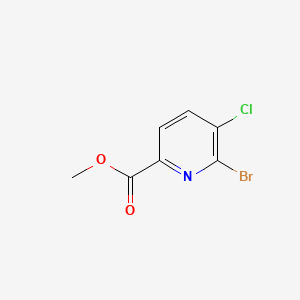

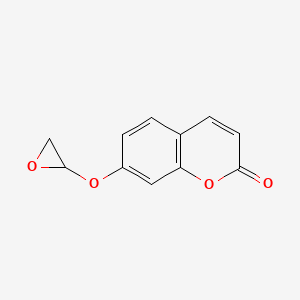

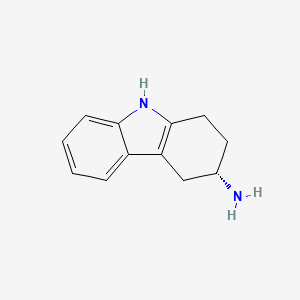

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

-(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, commonly known as THCA, is an organic compound belonging to the carbazole family. It is a secondary amine and a member of the carbazole alkaloids. It is found in trace amounts in the human body and is also found in a variety of plants, including tobacco, marijuana, and some flowering plants. The compound is of interest to scientists and researchers due to its potential applications in medicine, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Functional Materials

Carbazoles, including derivatives like "(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine", are crucial in the synthesis of a wide variety of compounds due to their privileged nitrogen heterocycles. These compounds find extensive use in pharmaceuticals, natural products, and functional materials. Various synthetic strategies have been developed, leveraging transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reaction, and electrophilic iodocyclizations to derive diversely substituted carbazoles with significant pharmacological activities (Aggarwal, T., Sushmita, & Verma, A., 2019).

CO2 Capture and Utilization

Amine functionalities, as present in "(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine", are extensively studied for their potential in CO2 capture. Computational modeling and simulation have shed light on the interactions between carbon dioxide and amines, highlighting their significance in carbon capture technologies. Such insights are crucial for the development of more efficient and cost-effective methods for CO2 sequestration and utilization, offering a pathway towards mitigating climate change impacts (Yang, X., Rees, R. J., Conway, W., Puxty, G., Yang, Q., & Winkler, D., 2017).

Analytical and Detection Methods

The analysis of biogenic amines (BA) in foods is another area where derivatives of carbazoles are relevant. Due to their toxicity and role as indicators of food freshness or spoilage, accurate detection and quantification of BAs are critical. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) with fluorimetric detection, are employed for this purpose, highlighting the importance of amine derivatives in ensuring food safety and quality (Önal, A., 2007).

Environmental Degradation of Hazardous Compounds

In the environmental sector, amine derivatives have shown promise in the advanced oxidation processes (AOPs) for the degradation of nitrogen-containing hazardous compounds. These compounds are notoriously resistant to conventional degradation methods, making AOPs an effective alternative for their mineralization. Research in this domain provides critical insights into the degradation efficiencies, reaction mechanisms, and the development of technologies aimed at reducing the environmental footprint of amino and azo compounds (Bhat, A. P., & Gogate, P., 2021).

Propriétés

IUPAC Name |

(3S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680948 |

Source

|

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

CAS RN |

116650-34-1 |

Source

|

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116650-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.